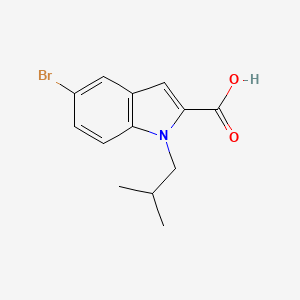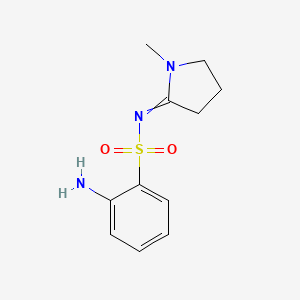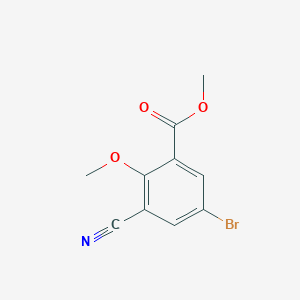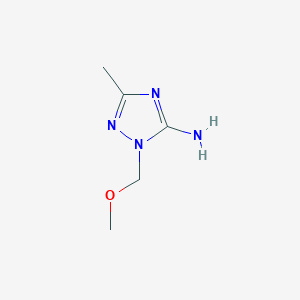
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.Scientific Research Applications
Synthesis and Antimicrobial Activities
1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine derivatives have been synthesized and evaluated for antimicrobial activities. Compounds synthesized from various primary amines, including the methoxymethyl derivative, displayed good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Role in Multi-Component Reactions
This compound plays a role in multi-component reactions, such as the synthesis of 1,5-disubstituted 1,2,3-triazoles, demonstrating its versatility in the creation of heterocyclic compounds with potential for various applications (Vo, 2020).
Condensation Reactions
It participates in condensation reactions with other compounds like triethyl orthoformate and carbonyl compounds, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines, which are significant in medicinal chemistry (Kryl'skiĭ et al., 2010).
Structure Elucidation
There is research focusing on the synthesis and structure elucidation of this compound, which is crucial for understanding its chemical properties and potential applications in various fields (Selby & Lepone, 1984).
Biological Activity Studies
Studies on compounds like 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, which bear structural similarities to 1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine, reveal insights into their biological activities. These studies are crucial for developing new drugs and understanding their interactions with biological systems (Uma et al., 2017).
Crystal Structure and Theoretical Calculations
Research on 3-methyl-1H-1,2,4-triazole-5-amine, a closely related compound, includes crystal structure analysis and theoretical NMR calculations. This research is vital for comprehending the molecular structure and properties of these triazole derivatives (Almeida et al., 2022).
Synthesis of Derivatives and Their Applications
The synthesis of various derivatives of 1,2,4-triazoles, including those with methoxymethyl groups, has been explored for their potential antibacterial, antielastase, antiurease, and antioxidant activities, demonstrating the broad spectrum of applications of these compounds in medicinal and pharmaceutical research (Sokmen et al., 2013).
Safety And Hazards
This involves identifying the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to refer to scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBNQWMRHFHFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




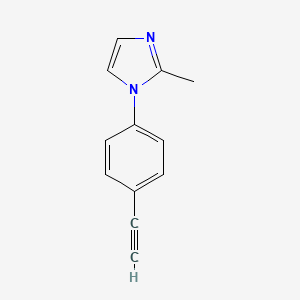
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)

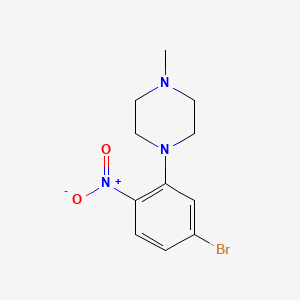
![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
